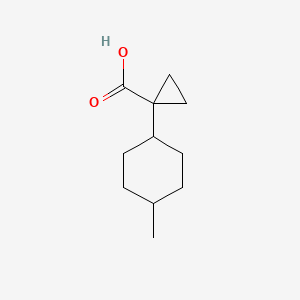

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYTABCUKRCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid typically involves the construction of the cyclopropane ring onto a suitably substituted cyclohexyl precursor, followed by introduction or transformation of the carboxylic acid group. This can be achieved by:

- Cyclopropanation of alkenes or dienes bearing the 4-methylcyclohexyl moiety using carbenoid reagents or sulfur ylides.

- Functional group interconversion on cyclopropane intermediates to install the carboxylic acid functionality.

Cyclopropanation Methods

2.1. Sulfur Ylide-Mediated Cyclopropanation

- A common approach involves the use of dimethylsulfonium methylide (a sulfur ylide) generated in situ by treating trimethylsulfonium iodide with sodium hydroxide in dimethyl sulfoxide at room temperature.

- The sulfur ylide reacts with an appropriate alkene precursor bearing the 4-methylcyclohexyl substituent to form the cyclopropane ring.

- This method offers stereoselective formation of cyclopropane derivatives and mild reaction conditions (20–25°C).

- Cyclopropanation can also be performed using metal-catalyzed carbene transfer reactions, such as with diazo compounds and transition metal catalysts (e.g., Rh, Cu).

- This method allows for the cyclopropanation of alkenes with high regio- and stereoselectivity.

- Control of temperature and reaction time is critical to maximize yield and selectivity.

Introduction of the Carboxylic Acid Group

3.1. Malonic Acid Condensation

- A key step involves the condensation of malonic acid with an aldehyde or ketone precursor to form cyclopropane carboxylic acid derivatives.

- For example, a stirred mixture of malonic acid and an aldehyde is heated with pyridine and piperidine as bases at elevated temperatures (~90°C) to promote condensation and cyclization.

- After reaction completion, acidification with hydrochloric acid and subsequent extraction isolates the cyclopropane-1-carboxylic acid.

3.2. Hydrolysis and Acidification

- Ester intermediates formed during synthesis can be hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol at reflux) to yield the free carboxylic acid.

- Acidification of the reaction mixture with mineral acids (e.g., HCl) precipitates the carboxylic acid product, which can be purified by filtration and drying.

Industrial Scale Preparation

- Large-scale preparation involves careful control of reaction parameters such as temperature, stirring rate, and pH.

- Use of solvents like pyridine, dimethyl sulfoxide, and toluene is common for reaction and extraction steps.

- Crystallization techniques, including seed crystal addition and controlled cooling (e.g., cooling from 34°C to 0°C over several hours), are employed to obtain high-purity crystalline products.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Sulfur ylide generation | Trimethylsulfonium iodide, NaOH, DMSO | 20–25°C, 10 min | In situ preparation of dimethylsulfonium methylide |

| Cyclopropanation | Alkene precursor + sulfur ylide | 20–25°C, ~3 hrs | Mild conditions, stereoselective formation |

| Malonic acid condensation | Malonic acid, aldehyde, pyridine, piperidine | 90°C, ~5 hrs | Promotes cyclopropane carboxylic acid formation |

| Acidification and extraction | 37% HCl, water, toluene | Ambient to 25°C | Precipitation and extraction of acid |

| Hydrolysis of esters | NaOH in EtOH, reflux | ~60°C, reflux | Converts esters to carboxylic acid |

| Crystallization | Controlled cooling, seed crystals | 34°C to 0°C over hours | Ensures purity and yield |

Research Findings and Observations

- The sulfur ylide method provides a convenient and efficient route to cyclopropane derivatives with good stereochemical control.

- The malonic acid condensation step is critical for installing the carboxylic acid group directly onto the cyclopropane ring.

- Acid-base manipulation and solvent extraction are essential for product isolation and purification.

- Industrial methods emphasize scalability and reproducibility, with detailed control of reaction times and temperatures to optimize yield and purity.

Analyse Des Réactions Chimiques

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Applications De Recherche Scientifique

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and enantioselective reactions.

Medicine: Potential therapeutic applications are being explored due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity to these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties of Selected Cyclopropane Carboxylic Acids

Key Observations :

- Electron-Withdrawing Effects: Bromine (in 4-bromophenyl) and cyano (in 4-cyanophenyl) groups lower electron density at the carboxylic acid, increasing acidity. The pKa of 4.67 for the methoxybenzyl derivative aligns with typical carboxylic acids, while electron-withdrawing groups may further reduce pKa.

- Fluorination : Fluorinated derivatives (e.g., 2,2-difluoro-1-methyl) exhibit enhanced metabolic stability and bioavailability, a common trait in medicinal chemistry .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related cyclopropane dicarboxylic acids have demonstrated antimicrobial and anti-inflammatory properties. For example, 1,1-cyclopropane dicarboxylic acid derivatives showed activity in antimicrobial assays . The 4-methylcyclohexyl group’s hydrophobicity may enhance interactions with lipid-rich bacterial membranes or protein binding pockets.

Activité Biologique

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid (MCC) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems.

The biological activity of MCC is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to affect cellular metabolism and signal transduction pathways, which can lead to diverse physiological effects. Specifically, the carboxylic acid functional group may facilitate interactions with enzymes and receptors, influencing their activity and function.

Pharmacological Effects

MCC has exhibited several pharmacological effects in various studies:

- Anti-inflammatory Activity : Research indicates that MCC may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting a protective role against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that MCC may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that MCC significantly reduced paw edema in rats induced by carrageenan. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that MCC may modulate inflammatory responses effectively.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines revealed that MCC treatment resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions. This suggests that MCC could be a candidate for further investigation in the context of neurodegenerative disorders.

Biochemical Pathways Involved

MCC's biological activity is mediated through several key biochemical pathways:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and MCC may influence their activity, potentially affecting the pharmacokinetics of co-administered drugs.

- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling has been observed with MCC treatment, which is significant as NF-kB plays a central role in regulating immune responses and inflammation.

Summary of Biological Activities of MCC

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Increased neuronal viability |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Metabolism | Primarily hepatic |

| Elimination Half-life | Approximately 4 hours |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid?

The compound can be synthesized via electro-induced Hofmann rearrangement of cyclopropylamine precursors under acidic conditions (pH 1). Key reagents include hydrochloric acid and water as solvents. Reaction optimization involves controlling pH and temperature to enhance cyclopropane ring stability. Post-synthesis purification typically employs recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool, dry environment (below -20°C) to prevent degradation. Avoid exposure to moisture and direct light. Use inert gas (e.g., nitrogen) purging during storage for oxygen-sensitive derivatives. Always work in a fume hood to minimize inhalation risks, as cyclopropane derivatives may release irritants under decomposition .

Q. What analytical techniques are suitable for characterizing its structure and purity?

- NMR Spectroscopy : To confirm cyclopropane ring geometry and substituent positions (e.g., 4-methylcyclohexyl group orientation).

- HPLC-MS : For purity assessment and detection of byproducts (e.g., isomers or degradation products).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved for stereoisomerically pure derivatives?

Optimize reaction stereoselectivity using chiral catalysts (e.g., Rhodium complexes) during cyclopropanation. Adjust solvent polarity (e.g., DMF vs. THF) to favor transition-state alignment. Monitor reaction progress with real-time FTIR to detect intermediates and terminate reactions at optimal conversion points .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Validate activity thresholds across multiple cell lines (e.g., IC50 comparisons).

- Metabolic Stability Assays : Assess whether in vitro activity correlates with in vivo efficacy, accounting for esterase-mediated hydrolysis of the carboxylic acid group.

- Structural Analog Comparison : Benchmark against analogs like 2-methyl-3-phenylcyclopropane-1-carboxylic acid to isolate structure-activity relationships .

Q. How does the cyclopropane ring influence pharmacological mechanisms?

The strained cyclopropane ring enhances binding affinity to enzyme active sites (e.g., ACC oxidase) by inducing conformational rigidity. Computational docking studies (using software like AutoDock Vina) can predict interactions with target proteins. Experimental validation via mutagenesis (e.g., replacing cyclohexyl with phenyl groups) quantifies steric and electronic contributions .

Q. What methodologies assess environmental persistence and ecotoxicity?

- Biodegradation Studies : Incubate the compound with soil or microbial consortia under OECD 301 guidelines to measure breakdown rates.

- Ecotoxicological Profiling : Use Daphnia magna or algae models to determine LC50 values. Disposal must follow hazardous waste protocols to prevent aquatic contamination .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 192.21 g/mol (for 4-methoxy analog) | |

| Melting Point | 124–126°C (for 4-methoxy derivative) | |

| Solubility | Low in water; soluble in DMSO, THF |

Q. Table 2. Comparison of Biological Activity in Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.